(1Z)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
2-imino-5-[4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazolan-4-one is a complex organic compound with a unique structure that combines a pyrroloquinoline moiety with a thiazolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-5-[4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazolan-4-one typically involves multiple steps. One common approach is the condensation of 4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline with a suitable thiazolanone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-imino-5-[4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-imino-5-[4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazolan-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-imino-5-[4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazolan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline: Shares the pyrroloquinoline core but lacks the thiazolanone moiety.
Thiazolanone derivatives: Compounds with similar thiazolanone structures but different substituents.
Uniqueness
2-imino-5-[4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazolan-4-one is unique due to its combined pyrroloquinoline and thiazolanone structures, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(5Z)-2-amino-5-(6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H17N3O2S/c1-8-5-10-9(2)7-18(3,4)21-13(10)11(6-8)12(16(21)23)14-15(22)20-17(19)24-14/h5-7H,1-4H3,(H2,19,20,22)/b14-12- |
InChI Key |
JQDPWOXTVYCPAV-OWBHPGMISA-N |
Isomeric SMILES |
CC1=CC2=C3C(=C1)/C(=C/4\C(=O)N=C(S4)N)/C(=O)N3C(C=C2C)(C)C |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=C4C(=O)N=C(S4)N)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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